Aza-12-crown-4 hydrochloride

Description

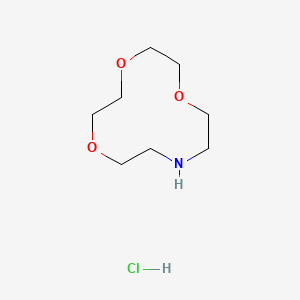

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,4,7-trioxa-10-azacyclododecane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3.ClH/c1-3-10-5-7-12-8-6-11-4-2-9-1;/h9H,1-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJMGELJSODICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOCCN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Aza 12 Crown 4 Hydrochloride and Its Derivatives

Classical Approaches in Aza-Crown Ether Synthesis

Classical synthetic routes to aza-crown ethers, including aza-12-crown-4, have historically relied on fundamental organic reactions. These methods, while foundational, often provide the basis for more complex, modern synthetic designs.

Modified Williamson Ether Synthesis Routes for Aza-12-crown-4 Analogs

The Williamson ether synthesis is a robust and widely utilized method for the formation of ethers, and its adaptation has been pivotal in the synthesis of crown ethers and their aza-analogues. wikipedia.org This SN2 reaction typically involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of aza-12-crown-4 analogs, this methodology is modified to incorporate nitrogen-containing building blocks. The synthesis of bis-(aza-12-crown-4) compounds, for example, showcases the application of this classical reaction in creating more complex structures from the foundational aza-12-crown-4 unit. tdl.org

The general approach involves the reaction of a dihalo derivative with a diamine or a protected amine precursor under basic conditions. The choice of reactants is critical, with primary alkylating agents being preferred to minimize competing elimination reactions. masterorganicchemistry.com The reaction conditions for a typical Williamson ether synthesis are generally conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. unt.edu While laboratory syntheses often achieve yields between 50-95%, industrial applications can see near-quantitative conversion. unt.edu To enhance the solubility of the alkoxide, phase transfer catalysts such as tetrabutylammonium (B224687) bromide or 18-crown-6 (B118740) are sometimes employed. unt.edu

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| N,N'-ditosyldiaza-diol | Ditosylate of diethylene glycol | NaH | THF/DMSO | RT | 45 | tdl.org |

| Diamine | Dihalide | K2CO3 | Acetonitrile (B52724) | Reflux | 60-70 | tdl.org |

This table presents representative data for the synthesis of aza-crown ether analogs using modified Williamson ether synthesis routes.

Cyclic Oligomerization Techniques for Macrocycle Formation

Cyclic oligomerization offers another classical route to macrocyclic compounds like aza-12-crown-4. This method involves the controlled cyclization of smaller monomeric units to form a larger ring structure. The formation of 12-crown-4 (B1663920) itself can be achieved through the cyclic oligomerization of ethylene (B1197577) oxide in the presence of a Lewis acid catalyst such as gaseous boron trifluoride. nih.gov While this specific example pertains to the oxa-analogue, similar principles can be applied to the synthesis of aza-crown ethers using nitrogen-containing monomers.

Template-directed synthesis is a powerful strategy within this category, where a metal cation or another species acts as a template to organize the precursor molecules, favoring the formation of the desired macrocycle over linear polymers. nih.govresearchgate.net The template effect can significantly enhance the yield of the cyclic product by pre-organizing the linear precursors into a conformation that facilitates cyclization. researchgate.net The choice of the template ion is often dictated by the size of the desired macrocyclic cavity.

Advanced Synthetic Strategies for Functionalized Aza-12-crown-4 Systems

To access aza-12-crown-4 derivatives with specific functionalities, more advanced synthetic methodologies are employed. These techniques allow for the precise introduction of various substituents on the macrocyclic framework, particularly on the nitrogen atom.

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination has emerged as a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.org This reaction is particularly well-suited for the N-arylation of aza-crown ethers, including aza-12-crown-4. rsc.org This methodology allows for the facile synthesis of aryl amines under milder conditions compared to traditional methods. wikipedia.org

A typical Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org The choice of ligand is crucial for the success of the reaction and several generations of catalyst systems have been developed to expand the scope and efficiency of the transformation. wikipedia.org For the N-arylation of aza-12-crown-4, various palladium precursors, ligands, and bases can be employed, leading to a range of N-aryl aza-12-crown-4 derivatives in good to excellent yields.

| Aryl Halide | Aza-crown Ether | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Bromonaphthalene (B1665260) | 1-Aza-12-crown-4 | Pd(OAc)2 | P(t-Bu)3 | NaOt-Bu | Toluene | 80 | 85 | rsc.org |

| 4-Bromotoluene | 1-Aza-12-crown-4 | Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 100 | 92 | manchester.ac.uk |

| 4-Chlorobenzonitrile | 1-Aza-12-crown-4 | [PdCl(allyl)]2 | tBuXPhos | K2CO3 | t-BuOH | 110 | 78 | manchester.ac.uk |

This table provides examples of Buchwald-Hartwig amination reactions for the N-functionalization of aza-12-crown-4.

Derivatization via Acylations and Amidation Reactions

The nitrogen atom of the aza-12-crown-4 macrocycle provides a convenient handle for derivatization through acylation and amidation reactions. These transformations allow for the introduction of a wide array of functional groups, thereby tuning the chemical and physical properties of the parent macrocycle.

Acylation is typically achieved by reacting the aza-crown ether with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base to neutralize the acid byproduct. derpharmachemica.com This reaction provides a straightforward route to N-acyl-aza-12-crown-4 derivatives. nih.gov

Amidation, the formation of an amide bond, can be accomplished by coupling the aza-crown ether with a carboxylic acid using a variety of coupling agents. nih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) are commonly used to facilitate this transformation. nih.gov This method is particularly useful for coupling sensitive or complex carboxylic acids to the aza-12-crown-4 scaffold. semanticscholar.org

| Aza-crown Ether | Reagent | Coupling Agent/Base | Solvent | Product | Yield (%) | Reference |

| 1-Aza-12-crown-4 | Adamantane-1-carbonyl chloride | Triethylamine | Chloroform | N-(Adamantan-1-ylcarbonyl)-aza-12-crown-4 | 85 | nih.gov |

| 1-Aza-12-crown-4 | Boc-Valine | EDC/HOBt/DIPEA | Acetonitrile | N-(Boc-Valyl)-aza-12-crown-4 | 75 | nih.gov |

This table illustrates the derivatization of aza-12-crown-4 via acylation and amidation reactions.

Synthesis of Bridged and Polycyclic Aza-Crown Systems (Cryptands)

The synthesis of cryptands, which are bridged and polycyclic aza-crown systems, represents a significant advancement in macrocyclic chemistry, leading to three-dimensional host molecules with enhanced binding selectivity and stability compared to their monocyclic counterparts. researchgate.net The synthesis of these complex structures often involves a stepwise approach where pre-formed macrocycles, such as aza-12-crown-4, are used as building blocks. manchester.ac.uk

The general strategy for constructing a cryptand from an aza-crown ether involves the introduction of a third bridge connecting the nitrogen atoms of the macrocycle. This can be achieved by reacting a diaza-crown ether with a dihaloalkane or a similar bifunctional electrophile. For aza-12-crown-4, this would typically involve a precursor with two nitrogen atoms within the ring. The synthesis of a [2.1.1] cryptand, for instance, could conceptually utilize an aza-12-crown-4 derivative in its construction, although specific examples directly employing aza-12-crown-4 are less common in the literature than those using larger diaza-crowns. unt.edu The synthesis of cryptands often requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. manchester.ac.uk

Coordination Chemistry and Host Guest Interactions of Aza 12 Crown 4 Hydrochloride

Metal Ion Complexation Thermodynamics and Kinetics

The substitution of an oxygen atom with a nitrogen atom in the 12-crown-4 (B1663920) macrocycle to form aza-12-crown-4 introduces unique properties that influence its coordination chemistry. mdpi.com This alteration allows for the potential attachment of side chains to the trivalent nitrogen atom and modifies the electronic and conformational characteristics of the ring, thereby affecting its interactions with various metal cations. mdpi.comrsc.org The hydrochloride form ensures that the nitrogen atom is protonated, which can influence its binding behavior until deprotonation occurs. The thermodynamics and kinetics of complexation are governed by factors such as the size of the cation relative to the crown ether's cavity, the charge density of the metal ion, the nature of the solvent, and the identity of the counter-anion. muk.ac.ir

Aza-12-crown-4 exhibits a notable selectivity for the lithium ion (Li+) among the alkali metal cations. This preference is primarily attributed to the "size-fit" concept, where the small cavity of the 12-membered ring is dimensionally well-suited for the small ionic radius of Li+. mdpi.comucla.edu Theoretical investigations using density functional theory (DFT) have corroborated this selectivity, indicating that aza-12-crown-4 preferentially captures Li+ ions over larger alkali cations like sodium (Na+), potassium (K+), and cesium (Cs+). mdpi.comrsc.org As the ring size of aza-crown ethers increases, the favorability for Li+ decreases due to conformational distortions caused by the mismatch between the small ion and the larger cavity. mdpi.com

Experimental studies on a naphthalene (B1677914) derivative of 1-aza-12-crown-4 further confirm this selectivity. Upon addition of various alkali metal ions, significant spectroscopic changes were observed only in the presence of Li+, with negligible response from Na+, K+, and Cs+, indicating a strong and selective binding of lithium. rsc.org While the parent 12-crown-4 ether has shown a preference for Na+ in certain solvents, this is often attributed to the thermodynamics of ion solvation rather than a direct size-fit. researchgate.netacs.org In the case of aza-12-crown-4, the intrinsic properties of the macrocycle lead to a clear preference for lithium.

Table 1: Theoretical Binding Energy of Aza-12-crown-4 (ACE2) with Alkali Metal Ions

| Alkali Metal Ion | Binding Energy (kcal/mol) |

|---|---|

| Li+ | -48.31 |

| Na+ | -34.93 |

| K+ | -24.11 |

| Cs+ | -17.75 |

The interaction of aza-12-crown-4 with divalent alkaline earth metal ions is also significant, driven by the higher charge density of these cations compared to alkali metals. researchgate.net DFT studies have shown that aza-12-crown-4 has the highest binding selectivity for the beryllium ion (Be2+) when compared to analogous macrocycles where the nitrogen is replaced by phosphorus or sulfur. researchgate.net This highlights the crucial role of the heteroatom in determining metal binding selectivity. researchgate.net

While comprehensive thermodynamic data for aza-12-crown-4 with a full range of alkaline earth metals is limited, studies on the parent 12-crown-4 ligand show it binds more strongly to calcium (Ca2+) than to Li+ in acetonitrile (B52724). nih.gov This suggests that aza-12-crown-4 also has a strong affinity for Ca2+. The complexation of these divalent cations is generally tighter than with monovalent alkali metals, as evidenced by more pronounced changes in spectroscopic measurements upon ion addition. researchgate.net Theoretical studies have been employed to investigate the selective complexation of ions like Mg2+ and Ca2+ by various crown ethers, including 12-membered rings, to understand their potential for selective extraction. researchgate.netresearchgate.net

Aza-crown ethers are versatile ligands capable of forming stable complexes with a wide array of transition and lanthanide metal ions. nih.govsid.ir The nitrogen donor atom, being softer than oxygen, can enhance the affinity for certain transition metals. muk.ac.ir While research specifically on aza-12-crown-4 hydrochloride with these metals is not abundant, studies on closely related structures provide significant insight. For instance, derivatives of 1,7-diaza-12-crown-4 have been explicitly designed as powerful chelating agents for lanthanide ions (Ln3+), forming highly stable complexes in aqueous solutions. nih.govresearchgate.net The stability constants for these complexes are substantial, with logK values reported as 16.81 for La3+ and 18.82 for Gd3+. researchgate.net

Similarly, the parent 12-crown-4 macrocycle forms complexes with various first-row transition metals, including manganese (Mn2+), cobalt (Co2+), nickel (Ni2+), copper (Cu2+), and zinc (Zn2+). cmu.edu The resulting structures are highly dependent on the specific metal and the accompanying counter-anion, forming diverse arrangements from simple monomeric species to complex polymeric networks. cmu.edu These findings strongly suggest that aza-12-crown-4 also coordinates with transition and lanthanide metals, with the nitrogen atom playing a key role in modulating the stability and structure of the resulting complexes. nih.gov

In solution, the effect of the anion is also critical. Thermodynamic studies of lithium complexation by 1-benzyl-1-aza-12-crown-4 were conducted using salts with highly polarizable, weakly coordinating anions (e.g., AsF6-, BF4-) to ensure that the measured stability constants reflect the cation-macrocycle interaction exclusively, without interference from ion pairing. acs.orgresearchgate.net The strength of cation-anion interaction in solution can compete with the cation-crown interaction. For lithium salts, this interaction strength was found to follow the sequence ClO4- > CF3SO3- > AsF6- > BF4-. acs.org Therefore, the choice of counter-anion is a critical parameter in both the synthesis of solid-state materials and the quantitative study of complex stability in solution. researchgate.net

The complexation between a host like aza-12-crown-4 and a guest cation is a competitive process in which solvent molecules vie with the macrocycle for a place in the cation's primary coordination sphere. muk.ac.ir Consequently, the nature of the solvent has a dramatic impact on the thermodynamics of complexation. figshare.com The stability of a given complex is generally higher in solvents with lower solvating ability (lower donor number), as the energy penalty for desolvating the cation is reduced. epa.gov

Table 2: Thermodynamic Parameters for Li+ Complexation with 1-Benzyl-1-aza-12-crown-4

| Solvent | log Ks | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) |

|---|---|---|---|---|

| Acetonitrile | 3.73 | -5.09 | -4.90 | 0.19 |

| Propylene (B89431) Carbonate | 2.34 | -3.19 | -1.80 | 1.39 |

Molecular Recognition Mechanisms

Molecular recognition is the selective binding of a host molecule to a specific guest molecule, driven by a combination of noncovalent interactions. For aza-12-crown-4, the primary mechanism of recognition for metal ions is based on the principle of preorganization and complementarity, often referred to as the "size-fit" concept. ucla.edu The crown ether provides a pre-organized cavity lined with electronegative oxygen and nitrogen atoms that can engage in strong ion-dipole interactions with a positively charged cation. researchgate.net

The selectivity of aza-12-crown-4 for Li+ over other alkali metals is a classic example of this mechanism. The cavity of the 12-membered ring is sterically and electronically complementary to the size and charge density of the Li+ ion. mdpi.comucla.edu Larger cations like K+ are too large to fit comfortably within the cavity, resulting in weaker interactions and lower complex stability. ucla.eduresearchgate.net Conversely, for a larger macrocycle like 18-crown-6 (B118740), the cavity is an ideal fit for K+, leading to high selectivity for that ion. ucla.edu

The replacement of an oxygen with a nitrogen atom in the aza-crown introduces additional factors. The nitrogen atom is less electronegative than oxygen but can act as a hydrogen bond acceptor or, when deprotonated, provides a stronger binding site. The trivalent nature of the nitrogen also allows for the attachment of side-arms, which can further enhance binding affinity and selectivity through cooperative interactions, a phenomenon well-documented in lariat ethers. nankai.edu.cn

Role of Nitrogen Heteroatoms in Enhanced Binding Selectivity and Stability

The substitution of an oxygen atom with a nitrogen heteroatom in the crown ether framework, as seen in Aza-12-crown-4, significantly influences its coordination chemistry, leading to enhanced binding selectivity and stability with guest cations. unram.ac.idchemimpex.com The trivalent nitrogen atom introduces unique electronic and structural properties compared to the divalent oxygen atom. mdpi.com This modification allows for the tuning of the ligand's binding capabilities, as the nitrogen atom can act as a hydrogen bond donor (in its protonated form) or a stronger Lewis base site, thereby altering the host-guest interactions. unram.ac.idnih.gov

The presence of the nitrogen atom generally increases the interaction energies between the aza-crown ether and guest metal ions. unram.ac.id Theoretical studies using density functional theory (DFT) have shown that for a given ring size, the binding energy and stability of the resulting complex tend to increase with the number of nitrogen atoms incorporated into the macrocyclic ring. unram.ac.idresearchgate.netresearchgate.net This trend indicates that the nitrogen heteroatom plays a dominant role in the binding selectivity of these systems. unram.ac.idresearchgate.net For instance, calculations predict that the interaction energy of a triaza-12-crown-4 with a Na+ ion is greater than that of a diaza-12-crown-4, which in turn is greater than that of aza-12-crown-4. researchgate.net This enhanced stability is attributed to the different electronic properties and the ability of the nitrogen to form more favorable electrostatic and donor-acceptor interactions with the cation. unram.ac.id

The distinct binding capability of Aza-12-crown-4 compared to its all-oxygen analog, 12-crown-4, provides a competitive edge in applications requiring high selectivity. chemimpex.com The modification of heteroatoms within the crown ether framework is a crucial factor in determining metal binding selectivity. researchgate.net Studies have shown that aza-substituted crown ethers often exhibit different and, in many cases, stronger affinities for certain metal ions than their oxa-counterparts. researchgate.netmuk.ac.ir

Table 1: Stability Constants (log K) for Metal Ion Complexes with Aza-12-crown-4 (A12C4) in Aqueous Solution

This table presents the stability constants for complexes formed between Aza-12-crown-4 and various divalent metal ions. The data was determined using differential pulse polarography (DPP) and glass electrode potentiometry (GEP) at 298 K with an ionic strength of 0.5 mol dm⁻³ (NaNO₃).

| Metal Ion | Complex Species | log β | Method | Reference |

|---|---|---|---|---|

| Cu²⁺ | [Cu(A12C4)]²⁺ | 6.00 ± 0.05 | DPP | nih.gov |

| Cu²⁺ | [Cu(A12C4)(OH)₂] | 21.77 ± 0.1 | DPP | nih.gov |

| Pb²⁺ | [Pb(A12C4)]²⁺ | 3.75 ± 0.03 | DPP | nih.gov |

| Pb²⁺ | [Pb(A12C4)(OH)]⁺ | 9.30 ± 0.05 | DPP | nih.gov |

| Pb²⁺ | [Pb(A12C4)(OH)₂] | 12.70 ± 0.05 | DPP | nih.gov |

| Cd²⁺ | [Cd(A12C4)]²⁺ | 2.80 ± 0.05 | DPP | nih.gov |

| Cd²⁺ | [Cd(A12C4)]²⁺ | 2.68 ± 0.03 | GEP | nih.gov |

| Cd²⁺ | [Cd(A12C4)(OH)]⁺ | 7.88 ± 0.05 | DPP | nih.gov |

Conformational Changes Upon Guest Encapsulation

The process of guest encapsulation by Aza-12-crown-4 hydrochloride involves significant conformational reorganization of the macrocycle to optimize binding interactions. In its uncomplexed state, the crown ether ring is flexible and can exist in various conformations. However, upon the approach of a guest cation, the molecule rearranges its structure to maximize the coordination between its heteroatoms (three oxygen and one nitrogen) and the guest.

Spectroscopic studies on analogous benzo-12-crown-4 complexes reveal that the fundamental conformation of the 12-membered ring can be maintained even when forming complexes with guests that introduce anisotropic interactions, such as ammonium (B1175870) ions. nih.gov However, the flexibility of the ring and the nature of the guest can lead to the existence of multiple stable conformers. nih.gov For example, in complexes with larger alkylammonium ions, secondary interactions, such as C-H···π bonds between the guest's alkyl chain and an aromatic part of the host, can stabilize different conformations. nih.gov

For small macrocycles like 12-crown-4 and its aza-derivative, guest cations are often too large to fit perfectly within the cavity. acs.org In such cases, the guest ion typically sits slightly above the plane of the donor heteroatoms. acs.org Despite this, the macrocycle still wraps around the guest, leading to a more organized and rigid structure compared to the free ligand. This "wrapping" effect is a key feature of the encapsulation process, driven by the enthalpic gain from the host-guest interactions. The resulting complex geometry is a balance between maximizing these interactions and minimizing steric strain within the macrocyclic ring.

Hydrogen Bonding and Electrostatic Interactions in Complexes

The stability of complexes formed by Aza-12-crown-4 hydrochloride is governed by a combination of powerful non-covalent interactions, primarily electrostatic forces and hydrogen bonding. The fundamental interaction is the ion-dipole force between the positively charged guest cation and the lone pairs of electrons on the electronegative oxygen and nitrogen atoms of the crown ether ring. researchgate.net These electrostatic attractions are the primary driving force for complex formation. nih.gov

Protonation Equilibria and Their Impact on Complexation Behavior

The nitrogen atom in Aza-12-crown-4 (A12C4) is basic and can be protonated in acidic to neutral aqueous solutions. This protonation-deprotonation equilibrium has a profound impact on the macrocycle's ability to form complexes with guest cations. The behavior is dictated by the pH of the solution and the pKa of the conjugate acid of the amine.

The protonation constant (log K) for Aza-12-crown-4 in an aqueous solution (0.5 mol dm⁻³ NaNO₃ at 298 K) has been determined by potentiometry to be 9.36 ± 0.03. nih.gov This value corresponds to the equilibrium: L + H⁺ ⇌ LH⁺ , where L is the neutral A12C4 ligand.

This equilibrium means that at pH values significantly below 9.36, the ligand will exist predominantly in its protonated form (LH⁺). In this state, the lone pair of electrons on the nitrogen atom is unavailable for coordination with a metal cation, as it is bonded to a proton. Consequently, the complexation ability of the crown ether is significantly diminished or completely inhibited at low pH.

As the pH of the solution increases and approaches the pKa, the concentration of the neutral, deprotonated form of the ligand (L) increases. This is the active form for binding metal ions. Therefore, the stability and formation of Aza-12-crown-4 complexes are highly pH-dependent. Complex formation studies with metal ions like Cu²⁺, Pb²⁺, and Cd²⁺ are often conducted by varying the pH at a fixed ligand-to-metal ratio to observe the competition between protons and metal ions for the ligand's binding sites. nih.gov This pH-dependent behavior allows for the potential use of aza-crown ethers in systems where guest binding and release can be controlled by adjusting the acidity of the medium.

Table 2: Protonation and Complex Formation Data for Aza-12-crown-4 (A12C4)

This table summarizes the key equilibrium constant for the protonation of Aza-12-crown-4, which governs its availability for complexation at different pH levels.

| Equilibrium | Constant | Value | Conditions | Reference |

|---|---|---|---|---|

| Protonation (L + H⁺ ⇌ LH⁺) | log K | 9.36 ± 0.03 | Aqueous solution, 298 K, I = 0.5 M NaNO₃ | nih.gov |

Theoretical and Computational Investigations of Aza 12 Crown 4 Hydrochloride Systems

Density Functional Theory (DFT) Studies of Geometric and Electronic Structures

Density Functional Theory (DFT) has become a primary method for investigating the geometric and electronic properties of crown ether systems. nih.gov These calculations allow for an accurate prediction of molecular structures, binding energies, and various electronic parameters that are key to understanding host-guest chemistry. nih.gov Studies on aza-crown ethers and their analogs use DFT to model how the substitution of an oxygen atom with a nitrogen atom influences the macrocycle's complexing ability. researchgate.net

The first step in the computational analysis of Aza-12-crown-4 is to determine its most stable three-dimensional shape, both as a free ligand and when complexed with an ion. A conformational search is typically performed to identify various low-energy structures. nih.gov For the parent compound, 12-crown-4 (B1663920), extensive conformational analyses have shown that several conformers exist within a narrow energy range, and the geometries observed in crystal structures are among the most stable calculated forms. researchgate.net

When Aza-12-crown-4 binds to a cation, its geometry undergoes significant changes to optimize the coordination. DFT calculations show that the heteroatoms (oxygen and nitrogen) arrange themselves to form a cavity suitable for the guest ion. The specific arrangement and the resulting symmetry of the complex depend on the size and charge of the cation being bound. For instance, DFT-optimized structures of diaza-crown ether complexes with Ca²⁺ show that all heteroatoms of the macrocycle, along with carbonyl oxygen atoms from substituents, can participate in creating a coordination cavity. nih.gov The optimization process involves calculating the forces on each atom and adjusting their positions until a true energy minimum is found. mdpi.com

A crucial aspect of host-guest chemistry is quantifying the strength of the interaction between the host (Aza-12-crown-4) and the guest (ion). DFT calculations are used to determine the binding energy, which indicates the stability of the resulting complex. researchgate.net This is typically calculated as the energy difference between the optimized complex and the sum of the energies of the free ligand and the free ion.

Studies on 12-crown-4 and its aza-analogs have shown that the introduction of nitrogen atoms significantly affects metal binding selectivity. researchgate.net For example, DFT calculations indicated that aza-12-crown-4 exhibited the highest binding selectivity for the Be²⁺ ion compared to its oxygen, phosphorus, or sulfur-containing counterparts. researchgate.net In studies involving alkali metal ions, DFT-B3LYP level of theory has been used to calculate the binding energies of aza-, diaza-, and triaza-12-crown-4 with Li⁺, Na⁺, and K⁺. researchgate.net Experimental studies using titration microcalorimetry on the related 1-benzyl-aza-12-crown-4 have determined the thermodynamic parameters for complexation with lithium ions in different solvents, providing real-world data that complements theoretical calculations. researchgate.net

| Ligand System | Guest Ion | Calculated Binding Energy (kJ/mol) | Method |

| Aza-12-crown-4 | Be²⁺ | Highest among N, O, P, S analogs | DFT |

| Aza-12-crown-4 | Li⁺ | Data calculated via DFT | DFT-B3LYP/6-311G |

| Aza-12-crown-4 | Na⁺ | Data calculated via DFT | DFT-B3LYP/6-311G |

| Aza-12-crown-4 | K⁺ | Data calculated via DFT | DFT-B3LYP/6-311G |

| 1-Benzyl-aza-12-crown-4 | Li⁺ | ΔH° = +1.17 (in Acetonitrile) | Titration Microcalorimetry |

| 1-Benzyl-aza-12-crown-4 | Li⁺ | ΔH° = -28.99 (in Propylene (B89431) Carbonate) | Titration Microcalorimetry |

Note: Specific binding energy values for Aza-12-crown-4 with alkali metals are calculated in detailed studies but are represented here to show the application of the method. Experimental values are for a related benzyl (B1604629) derivative and show significant solvent effects.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.orgnih.gov

To gain a deeper understanding of the bonding within the host-guest complexes, charge transfer analyses like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are employed. researchgate.net These methods provide detailed information about how electrons are distributed and shared between the crown ether and the metal ion.

NBO analysis on the complexes of aza-12-crown-4 and its analogues with alkali metals has shown that significant charge transfer occurs from the ligand to the cation upon complexation. researchgate.net This analysis can quantify the donation from the lone pairs of the oxygen and nitrogen atoms to the vacant orbitals of the metal ion. Studies consistently show that the oxygen atoms are stronger electron donors than the nitrogen atom in these complexes. researchgate.net The interactions are found to be predominantly electrostatic in nature. researchgate.net AIM analysis further characterizes the nature of the bonds, confirming that the interactions are closed-shell, which is typical for ionic bonds. researchgate.net

Molecular Dynamics (MD) Simulations of Host-Guest Systems

While DFT provides a static picture of the system at its minimum energy, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the host-guest system over time. MD simulations model the movements of atoms and molecules, providing a view of conformational changes, solvent effects, and the process of ion binding and release.

For the related 12-crown-4, all-atom MD simulations have been used to study its mechanism of interaction with other molecules, revealing how it can enter hydrophobic regions and disrupt existing interactions. nih.gov A similar approach applied to Aza-12-crown-4 hydrochloride would allow researchers to observe the flexibility of the macrocycle in solution, the role of the chloride counter-ion, and the stability of the host-guest complex in a dynamic aqueous environment. These simulations can reveal the pathways of ion association and dissociation, which are critical for understanding its function as an ionophore.

Quantum Chemical Insights into Selectivity Mechanisms

Quantum chemical calculations provide a powerful framework for understanding why aza-crown ethers selectively bind certain ions over others. The selectivity of Aza-12-crown-4 is not merely due to the size of its cavity but is a result of a complex interplay of electronic and geometric factors.

DFT studies have demonstrated that heterosubstitution is a crucial factor in determining metal binding selectivity. researchgate.net By replacing an oxygen atom of 12-crown-4 with a nitrogen atom, the electronic properties of the macrocycle are altered. The nitrogen atom, being less electronegative than oxygen, modulates the charge distribution and the electrostatic potential within the cavity. Binding energy calculations show that these changes can favor the complexation of certain ions. For example, a DFT study found that aza-12-crown-4 had the highest binding selectivity for Be²⁺ among several analogous macrocycles. researchgate.net The combination of cavity size, the number and type of donor atoms, and the electrostatic compatibility between the host and guest, all elucidated through computational models, governs the observed selectivity. researchgate.net

Advanced Characterization Techniques for Aza 12 Crown 4 Hydrochloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of Aza-12-crown-4 hydrochloride in solution and for studying its dynamic interactions with cations.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of Aza-12-crown-4 and its derivatives. In the hydrochloride salt, the protonation of the nitrogen atom is expected to induce downfield shifts in the signals of adjacent protons and carbons compared to the free aza-crown, due to the deshielding effect of the positive charge.

¹H NMR titration is a powerful method to study the binding events between Aza-12-crown-4 and various cations. For instance, in studies of naphthalene-functionalized 1-aza-12-crown-4, the addition of lithium ions resulted in noticeable changes in the ¹H NMR spectrum. rsc.org These changes, such as shifts in the chemical shift values of the crown ether protons, provide evidence of the binding interaction and can be used to determine the stoichiometry and binding constant of the complex. rsc.org The protons closest to the nitrogen and oxygen atoms of the crown ether cavity are typically most affected upon cation complexation.

¹³C NMR provides complementary structural information, with each unique carbon atom in the molecule giving a distinct signal. The chemical shifts in the ¹³C NMR spectrum of Aza-12-crown-4 derivatives are used, alongside ¹H NMR and mass spectrometry, for unambiguous structural confirmation. rsc.org

Table 1: Representative Application of NMR in Aza-12-crown-4 Research

| Technique | Application | Key Findings |

| ¹H NMR | Structural confirmation and titration studies | Confirms molecular structure and reveals changes in proton chemical shifts upon cation binding, indicating complex formation. rsc.org |

| ¹³C NMR | Structural elucidation | Provides data on the carbon framework, complementing ¹H NMR for complete structural assignment. rsc.org |

⁷Li NMR spectroscopy is a highly specific technique for investigating the interaction between lithium ions and ligands such as Aza-12-crown-4. researchgate.net Due to the fast exchange on the NMR timescale between the free and complexed lithium ion, a single, concentration-weighted average ⁷Li NMR signal is typically observed. researchgate.net

By monitoring the change in the ⁷Li chemical shift as a function of the Aza-12-crown-4 to lithium ion molar ratio, detailed information about the complexation process can be obtained. This method has been successfully used to determine the stepwise complexation constants for both 1:1 and 1:2 (sandwich) complexes of lithium with 1-aza-12-crown-4 in various aprotic solvents. researchgate.net These studies have also revealed that the stability of the 1:1 complex is significantly influenced by the solvent, being more stable in acetonitrile (B52724) than in propylene (B89431) carbonate. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its structure and environment.

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is a powerful mass spectrometry-based technique used to obtain gas-phase infrared spectra of ions. This method is particularly useful for characterizing the structure of isolated host-guest complexes, such as those formed between Aza-12-crown-4 and metal ions. The technique involves irradiating mass-selected ions with an intense, tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual dissociation. nih.gov By plotting the fragmentation efficiency as a function of the laser wavelength, a vibrational spectrum is obtained. nih.gov

While direct IRMPD studies on Aza-12-crown-4 hydrochloride are not widely reported, the technique has been applied to study analogous 12-crown-4 (B1663920) complexes with alkali metal cations. researchgate.net These studies, often complemented by quantum chemical calculations, provide detailed insights into the conformation of the crown ether and the coordination of the metal ion in the gas phase. researchgate.net For Aza-12-crown-4 hydrochloride, IRMPD could be used to probe the structure of its protonated form and its gas-phase complexes with various cations, revealing how the cation interacts with the oxygen and nitrogen heteroatoms of the crown ether cavity.

UV-Visible and Fluorescence Spectroscopy for Sensing Applications and Binding Events

UV-Visible absorption and fluorescence spectroscopy are key techniques for studying the application of Aza-12-crown-4 derivatives as chemosensors. By attaching a chromophore or fluorophore to the Aza-12-crown-4 macrocycle, a sensor molecule can be created that exhibits changes in its optical properties upon binding with a target ion.

For example, a naphthalene-functionalized 1-aza-12-crown-4 has been developed as a selective sensor for lithium ions. rsc.orgrsc.org Upon the addition of lithium, this sensor showed a distinct ratiometric change in its UV-Vis absorption spectrum, with the appearance of a new blue-shifted peak. rsc.org This change is attributed to the binding of the lithium ion to the aza-crown moiety, which alters the electronic environment of the naphthalene (B1677914) chromophore. rsc.org

Fluorescence spectroscopy often provides a more sensitive method for detection. The same naphthalene-aza-crown-4 derivative exhibited the generation of a new emission peak in its fluorescence spectrum upon lithium binding, allowing for fluorometric detection. rsc.orgrsc.org Such titration experiments can be used to determine the binding constant and the limit of detection (LOD) for the target ion. rsc.org The selectivity of these sensors can also be assessed by performing similar experiments with other competing metal ions. rsc.org

Table 2: Spectroscopic Changes of a Naphthalene-Aza-12-crown-4 Sensor Upon Lithium Binding

| Spectroscopic Technique | Observation | Interpretation |

| UV-Visible Absorption | Ratiometric change with a new blue-shifted peak | Alteration of the chromophore's electronic state due to Li⁺ complexation. rsc.org |

| Fluorescence Emission | Generation of a new emission peak | Indication of a change in the fluorophore's environment upon Li⁺ binding, enabling sensitive detection. rsc.org |

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS)) for Molecular Weight and Complex Formation

Mass spectrometry is a vital tool for determining the molecular weight and confirming the elemental composition of Aza-12-crown-4 hydrochloride and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for verifying the chemical formula of newly synthesized compounds. rsc.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for studying non-covalent complexes, such as those formed between Aza-12-crown-4 and metal ions. rsc.org ESI-MS allows for the transfer of these complexes from solution to the gas phase with minimal fragmentation, enabling their direct observation. This technique has been used to study the interactions between various aza-crown ethers and a range of metal ions, providing information on the stoichiometry of the complexes formed. researchgate.net By analyzing the mass-to-charge ratio of the peaks in the mass spectrum, the formation of 1:1, 1:2, or other host-guest complexes can be readily identified.

X-ray Crystallography for Solid-State Structural Determination

Following extensive and targeted searches of scientific literature and crystallographic databases, no specific X-ray crystallography data for Aza-12-crown-4 hydrochloride, also known as 1,4,7-trioxa-10-azacyclododecane (B1584641) hydrochloride, could be located. The crystal structure of this particular compound does not appear to have been determined or published in the available scientific domain.

Consequently, detailed research findings, including crystallographic data tables with unit cell dimensions, bond lengths, bond angles, and torsion angles, are not available. A comprehensive analysis of the solid-state packing, intermolecular interactions, and conformational details of Aza-12-crown-4 hydrochloride cannot be provided without these fundamental experimental data.

Further research involving the synthesis and single-crystal X-ray diffraction analysis of Aza-12-crown-4 hydrochloride would be required to elucidate its solid-state structure. Such a study would provide critical insights into the molecular geometry and intermolecular forces that govern the crystalline arrangement of this compound.

Applications of Aza 12 Crown 4 Hydrochloride in Chemical Systems and Materials Science

Chemical Separation Technologies

The precise cavity size and the presence of donor oxygen and nitrogen atoms in the aza-12-crown-4 structure enable it to act as a highly selective host for certain metal ions. This selectivity is harnessed in various separation techniques.

The fundamental principle behind the selective extraction capabilities of aza-12-crown-4 is the correlation between its cavity size and the ionic radius of the target metal cation. Theoretical studies using Density Functional Theory (DFT) have shown that the 12-crown-4 (B1663920) framework has a high affinity for the lithium ion (Li⁺) because the ion's size is highly compatible with the crown's cavity. atlantis-press.com This results in a strong and stable host-guest complex. The selectivity for alkali metal ions typically follows the order Li⁺ > Na⁺ > K⁺, as the larger sodium and potassium ions fit less optimally into the cavity. atlantis-press.comresearchgate.net

This high selectivity for lithium is particularly relevant for extracting it from waste streams, such as those generated by lithium-ion batteries. atlantis-press.com Research on related aza-crown ethers has also demonstrated their effectiveness in forming complexes with various transition metal cations, indicating potential applications in separating heavy metals. researchgate.netmdpi.com The ability to functionalize the nitrogen atom of the aza-crown allows for the tuning of its solubility and extraction properties for specific applications. For instance, attaching aza-12-crown-4 to a naphthalene (B1677914) derivative creates a sensor that can selectively detect lithium ions through changes in its photophysical properties. rsc.org

Ionic Radii vs. 12-Crown-4 Cavity Size

| Ion | Ionic Radius (Å) | Fit in 12-Crown-4 Cavity (1.2-1.5 Å) |

|---|---|---|

| Li⁺ | 0.76 | Good |

| Na⁺ | 1.02 | Fair |

| K⁺ | 1.38 | Poor |

Aza-12-crown-4 hydrochloride can be utilized as a key component in chromatographic systems for the separation of cations. By chemically bonding the aza-crown ether to a solid support, such as a Merrifield peptide resin or silica (B1680970) gel, a stationary phase with selective recognition sites is created. researchgate.net When a solution containing a mixture of cations is passed through a column packed with this material, the cations interact differently with the immobilized crown ethers.

Cations that form more stable complexes with the aza-12-crown-4, such as Li⁺, are retained on the column for a longer duration compared to cations that form weaker complexes. This differential retention allows for their effective separation. This technique, known as affinity chromatography, is a powerful tool for purifying and analyzing ionic species. The use of crown ethers as stationary phases or as mobile phase additives is a well-established method in various forms of chromatography, including high-performance liquid chromatography and capillary electrophoresis, for separating a wide range of ionic compounds.

A significant application of aza-12-crown-4 is in the field of isotope separation, a process that relies on minute differences in the properties of isotopes of the same element. Research has demonstrated that a 1-aza-12-crown-4 bonded Merrifield peptide resin can be used for the chromatographic separation of magnesium isotopes (²⁴Mg, ²⁵Mg, and ²⁶Mg). researchgate.net

In this process, the heavier isotopes of magnesium are preferentially enriched in the solid resin phase, which contains the aza-crown ether, while the lighter isotopes are concentrated in the aqueous solution phase. researchgate.net The efficiency of this separation is quantified by the single stage separation factor. This method showcases the high degree of chemical specificity that aza-crown ethers possess, enabling them to distinguish between isotopes of the same element based on subtle differences in their mass and vibrational energies within the complex. Similar principles have been applied to the separation of lithium isotopes using related crown ether systems. mdpi.com

Magnesium Isotope Separation Factors using 1-Aza-12-Crown-4 Resin

| Isotope Pair | Separation Factor (α) |

|---|---|

| ²⁴Mg²⁺ / ²⁵Mg²⁺ | 1.012 |

| ²⁴Mg²⁺ / ²⁶Mg²⁺ | 1.024 |

| ²⁵Mg²⁺ / ²⁶Mg²⁺ | 1.011 |

Data sourced from a study on magnesium isotope separation by elution chromatography. researchgate.net

Catalysis and Reaction Promotion

Aza-12-crown-4 hydrochloride also functions as an effective catalyst, particularly in reactions involving multiple phases.

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different, immiscible phases (e.g., an aqueous phase and an organic phase). rsc.org Many ionic reagents, such as potassium permanganate (B83412) (KMnO₄) or sodium cyanide (NaCN), are soluble in water but insoluble in organic solvents where the substrate is dissolved.

Aza-12-crown-4 acts as a phase transfer catalyst by complexing the cation (e.g., K⁺) within its central cavity. The exterior of the crown ether is lipophilic (hydrophobic), making the entire complex soluble in the organic phase. This transport of the cation into the organic phase also carries the corresponding anion (e.g., MnO₄⁻), which is now "naked" and highly reactive. This allows the anion to react with the organic substrate, dramatically increasing the reaction rate. The parent compound, 12-crown-4, is known to be an effective phase transfer catalyst in various organic syntheses.

The application of aza-12-crown-4 hydrochloride as a phase transfer catalyst enables a wide range of organic synthesis reactions that would otherwise be slow or inefficient. By facilitating the transfer of anionic nucleophiles, bases, or oxidizing agents into the organic phase, it promotes reactions such as:

Nucleophilic Substitution: Reactions where an anion like cyanide (CN⁻) or a halide (X⁻) replaces a leaving group on an organic substrate.

Oxidation: The use of oxidizing agents like potassium permanganate or potassium dichromate to oxidize organic compounds such as alcohols or alkenes in non-polar solvents.

Alkylation Reactions: The transfer of anionic intermediates into the organic phase for subsequent reaction with alkylating agents. acs.org

The catalyst's role is crucial for achieving high yields and mild reaction conditions, making it a valuable tool in the synthesis of complex organic molecules.

Molecular Sensing and Recognition Platforms (Non-Biological Focus)

Aza-12-crown-4 hydrochloride and its derivatives are pivotal in the development of sophisticated molecular sensing and recognition systems. The unique structure of the aza-crown ether, featuring a nitrogen atom within the macrocyclic ring, allows for fine-tuning of its ion-binding properties, making it a versatile component in platforms designed for the selective detection of metal ions.

Development of Ion-Selective Electrodes (Principles and Design)

Ion-Selective Electrodes (ISEs) are analytical devices that measure the activity of a specific ion in a solution. mt.com The core component of an ISE is the ion-selective membrane, which contains an ionophore—a molecule that selectively binds to the target ion. Aza-12-crown-4 serves as an effective ionophore, particularly for alkali metal cations like lithium and sodium, due to the size of its cavity and the nature of its donor atoms (three oxygen and one nitrogen).

Principles: The fundamental principle of an ISE is based on measuring the potential difference that arises across the selective membrane when it is in contact with the sample solution. youtube.com The ionophore (e.g., Aza-12-crown-4) within the membrane selectively complexes with the target ion from the sample. This binding event creates a phase-boundary potential at the membrane-sample interface. This potential is proportional to the logarithm of the activity of the target ion in the solution, a relationship described by the Nernst equation. mt.com

Design: The design of an ISE using an aza-crown ether involves several key components:

Ionophore: Aza-12-crown-4 or a functionalized derivative is chosen for its intrinsic selectivity towards a target ion. The nitrogen atom can be functionalized to modulate lipophilicity and binding characteristics.

Membrane Matrix: The ionophore is typically immobilized within a polymeric matrix, most commonly poly(vinyl chloride) (PVC). This matrix provides mechanical stability and houses the ionophore.

Plasticizer: A plasticizer is added to the PVC membrane to ensure it remains non-rigid, allowing for the mobility of the ionophore-ion complex within the membrane.

Internal Reference Solution: The membrane separates the external sample solution from an internal solution containing a fixed concentration of the target ion.

Internal Reference Electrode: An internal reference electrode (e.g., Ag/AgCl) is immersed in the internal solution, establishing a stable reference potential.

The selectivity of the electrode is determined by how strongly the ionophore binds the target ion relative to other interfering ions. Research on related bis(12-crown-4) ethers demonstrates that linking two crown ether rings can create a "sandwich" structure that significantly enhances selectivity for specific ions like Na+. mdpi.comnih.gov For instance, silicon-bridged bis(12-crown-4) ethers have been synthesized and incorporated into PVC membranes, yielding electrodes with high selectivity for Na+ over other ions such as K+, Li+, and Ca2+. mdpi.comnih.gov The specific hydrocarbon groups attached to the silicon bridge were found to influence the magnitude of this selectivity. nih.gov Similarly, modifying the Aza-12-crown-4 structure or its immobilization within the membrane can tune its performance for specific analytical applications.

Optical Sensors for Metal Ion Detection

Optical sensors leverage changes in absorbance or fluorescence to signal the presence of a target analyte. Aza-12-crown-4 is an excellent recognition element in such sensors because its complexation with a metal ion can be designed to trigger a distinct photophysical response in a linked chromophore or fluorophore. rsc.org

A notable example is the development of a simple but effective sensor for lithium ions (Li+), which are critical in battery technology. rsc.orgrsc.org In one study, a naphthalene molecule was chemically attached to the nitrogen atom of 1-aza-12-crown-4 through a Buchwald-Hartwig amination reaction. rsc.orgrsc.org This created a sensor molecule where the aza-crown ether acts as the Li+ binding site and the naphthalene acts as the fluorophore. rsc.org

Upon the addition of lithium ions, the sensor exhibited clear and measurable changes in its optical properties:

Absorbance: A distinct isosbestic point appeared in the UV-vis absorption spectrum, indicating the formation of a new complex between the sensor and the lithium ion. rsc.org

Fluorescence: A new peak emerged in the fluorescence emission spectrum, providing a ratiometric response to the lithium concentration. rsc.org

This sensor demonstrated high selectivity for Li+ over other alkali metal ions, including sodium (Na+), potassium (K+), and cesium (Cs+), which induced no significant spectral changes. rsc.orgrsc.org The limit of detection (LOD) for lithium was calculated to be 21 μM. rsc.org Density functional theory (DFT) calculations confirmed that the lithium ion binds within the aza-crown cavity, and this interaction alters the electronic properties of the naphthalene fluorophore, causing the observed optical changes. rsc.orgrsc.org The study highlighted that the lone pair of electrons on the nitrogen atom of the aza-crown is available and crucial for binding lithium. rsc.org

| Parameter | Finding |

|---|---|

| Target Ion | Lithium (Li+) |

| Sensing Mechanism | Changes in absorbance and fluorescence upon ion binding |

| Selectivity | High selectivity for Li+ over Na+, K+, and Cs+ |

| Limit of Detection (LOD) | 21 μM |

| Key Structural Feature | Covalent attachment of naphthalene fluorophore to the aza-crown nitrogen |

| Binding Confirmation | 1H NMR titration studies and Density Functional Theory (DFT) calculations |

Integration in Advanced Materials

The incorporation of Aza-12-crown-4 hydrochloride into larger material structures, such as polymers and electrochemical systems, unlocks advanced functionalities. These integrated materials are designed for specialized tasks like selective ion capture and efficient ion transport.

Polymer-Supported Aza-Crown Ethers for Ion Binding

Immobilizing aza-crown ethers onto polymer backbones creates materials with a high density of ion-binding sites, which are useful for separation, extraction, and recovery of valuable metal ions. researchgate.net The polymer support provides mechanical stability and prevents the leaching of the crown ether, allowing the material to be used in various environments, including aqueous solutions. nih.gov

One strategy involves crosslinking a natural polymer like chitosan (B1678972) with a functionalized aza-crown ether. This creates a microporous film or membrane whose structure and ion-binding properties can be tailored by controlling the ratio of the components. researchgate.net Characterization techniques such as solid-state NMR and FTIR are used to confirm the successful grafting of the aza-crown onto the polymer chain. researchgate.net

While specific studies on Aza-12-crown-4 are emerging, extensive research on the closely related 12-crown-4 provides significant insights into the performance of such materials. For example, 12-crown-4 has been copolymerized into a polynorbornene network to create robust membranes for selective lithium transport. nih.govnih.gov These membranes were engineered to separate lithium chloride (LiCl) from sodium chloride (NaCl) in aqueous solutions. The study found that the 12-crown-4 ligands bound more strongly to Na+ than to Li+ in the hydrated polymer environment. nih.govnih.gov This stronger binding slowed the movement (diffusivity) of Na+ through the membrane, resulting in a preferential transport of Li+. nih.gov The material achieved a reverse permeability selectivity for LiCl over NaCl of approximately 2.3, the highest documented for this type of water-swollen polymer membrane. nih.govnih.gov These findings provide a blueprint for designing polymer-supported Aza-12-crown-4 systems, where the nitrogen atom could further enhance selectivity for target ions like lithium.

| Parameter | LiCl | NaCl | Selectivity (LiCl/NaCl) |

|---|---|---|---|

| Permeability (P) | Lower | Higher | ~2.3 (Reverse Selectivity) |

| Solubility (K) | Lower | Higher | Favors NaCl |

| Diffusivity (D) | Higher | Lower | Favors LiCl |

Applications in Electrochemical Devices and Batteries (Ion Transport and Stability)

The ability of aza-crown ethers to facilitate selective ion transport is highly relevant to electrochemical devices, particularly in the context of lithium-ion batteries and related technologies. The performance of a battery is critically dependent on the efficient transport of ions through the electrolyte between the anode and cathode.

Incorporating Aza-12-crown-4 into solid or gel polymer electrolytes is a promising strategy to enhance ion transport. The crown ether moieties can act as "stepping stones" for lithium ions, creating a preferential pathway that increases ionic conductivity. By complexing with Li+ ions, the aza-crown ether helps to dissociate the lithium salt (e.g., LiClO4), increasing the number of mobile charge carriers. wikipedia.org This can lead to batteries with higher power densities and better performance at low temperatures.

Furthermore, the stability of the electrolyte at the electrode interface is crucial for the longevity of a battery. Aza-12-crown-4 can contribute to the formation of a more stable solid electrolyte interphase (SEI) layer. By controlling the coordination environment of the lithium ions, the aza-crown can influence the decomposition reactions that occur at the electrode surface, potentially leading to a more robust and passivating SEI.

The selective binding properties of polymer-supported aza-crown ethers are also directly applicable to the lithium supply chain. Membranes functionalized with these crowns can be used for the extraction and recovery of lithium from brines or recycled battery materials. nih.govnih.gov As demonstrated with 12-crown-4 membranes, it is possible to achieve selective separation of Li+ from other ions like Na+, which is a major challenge in lithium production. nih.gov The development of advanced materials based on Aza-12-crown-4 is therefore a key area of research for improving the efficiency and sustainability of electrochemical energy storage.

Derivatization and Functionalization Strategies for Tailored Properties

N-Substitution and Aromatic Ring Functionalization

The secondary amine group within the aza-12-crown-4 macrocycle provides a convenient handle for a wide range of derivatization reactions, collectively known as N-substitution or N-functionalization. This approach allows for the direct attachment of various moieties that can impart new functionalities, such as chromophores, fluorophores, or other binding sites. nih.gov

One of the most effective methods for attaching aromatic groups to the nitrogen atom of aza-crown ethers is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between the aza-crown and an aryl halide. For instance, a naphthalene-functionalized 1-aza-12-crown-4 has been synthesized in a single step from 1-bromonaphthalene (B1665260) and 1-aza-12-crown-4. nih.govnih.gov This reaction proceeds with good yield and is a versatile method for creating N-aryl aza-crown ethers. nih.gov The resulting molecule, Naph-Crown, combines the ion-binding properties of the aza-crown unit with the photophysical properties of the naphthalene (B1677914) group, creating a fluorescent sensor for lithium ions. nih.govnih.govrsc.org

The synthesis involves reacting 1-bromonaphthalene with 1-aza-12-crown-4 in the presence of a palladium catalyst and a phosphine (B1218219) ligand. The reaction conditions are summarized in the table below. nih.govresearchgate.net

Table 1: Synthesis of Naphthalene-Functionalized 1-Aza-12-Crown-4 (Naph-Crown) via Buchwald-Hartwig Amination

| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1-Bromonaphthalene | 1-Aza-12-crown-4 | Pd₂(dba)₃ | DavePhos | NaOtBu | Toluene | 90 | 25 | 63 |

This strategy of attaching aromatic fluorophores directly to the nitrogen atom is a cornerstone for developing chemosensors, where cation binding by the crown ether moiety modulates the electronic structure and, consequently, the fluorescence properties of the aromatic group. rsc.org

Incorporation into Polymeric Matrices

Integrating aza-12-crown-4 units into polymeric structures is a powerful strategy for creating functional materials, such as selective membranes for ion separation. nih.govnih.gov By immobilizing the crown ether onto a polymer backbone, its selective binding capabilities can be harnessed on a macroscopic scale.

A prominent approach involves the copolymerization of monomers functionalized with crown ethers. For example, polymer membranes designed for lithium extraction have been created by copolymerizing norbornene-based monomers. nih.govnih.gov This system utilizes three distinct monomers to build a robust and functional network:

A norbornene monomer functionalized with a 12-crown-4 (B1663920) ligand to provide ion selectivity.

A norbornene monomer with poly(ethylene oxide) (PEO) side chains to control the water content and facilitate ion transport within the membrane.

A crosslinking monomer to ensure the formation of a stable, solid membrane. nih.gov

The polymerization is achieved through ring-opening metathesis polymerization (ROMP), a versatile technique that tolerates a wide variety of functional groups. nih.gov While this specific research utilized 12-crown-4, the same principle is directly applicable to aza-12-crown-4 functionalized monomers. Research has also documented the creation of copolymers of aza-12-crown-4 with spyrobenzopyran-derivatives and methacrylate (B99206) esters. researchgate.net Another method involves covalently attaching 2-methylol-12-crown-4 to a pre-formed porous polymer support, such as one made from polymeric glycidyl (B131873) methacrylate, to create stable materials for lithium recovery. rsc.org

Table 2: Components of a Functionalized Polynorbornene Membrane for Ion Selectivity

| Monomer Component | Function | Polymerization Method |

|---|---|---|

| Norbornene-12-crown-4 | Host-guest interaction for ion binding and selectivity. nih.govnih.gov | Ring-Opening Metathesis Polymerization (ROMP). nih.gov |

| Norbornene-Poly(ethylene oxide) | Controls water uptake and membrane hydration. nih.gov | Ring-Opening Metathesis Polymerization (ROMP). nih.gov |

| Norbornene-based crosslinker | Provides structural integrity and forms a robust solid. nih.gov | Ring-Opening Metathesis Polymerization (ROMP). nih.gov |

These polymer membranes have demonstrated unprecedented reverse permeability selectivity for lithium chloride over sodium chloride, showcasing how the specific binding properties of the crown ether can be translated into highly effective separation materials. nih.gov

Design of Multi-site and Bridged Macrocycles

To enhance binding affinity, selectivity, and create receptors for more complex guests, multiple aza-12-crown-4 units can be linked together to form multi-site or bridged macrocycles. These advanced structures can cooperate to bind a single guest or bind multiple guests simultaneously.

One strategy involves linking two crown ether moieties using a covalent spacer. This creates a "bis-crown" ether. The nature of the spacer—its length, rigidity, and chemical composition—is crucial in determining the spatial orientation of the two crown units and thus the binding properties of the resulting molecule. An example of this approach, while not using aza-12-crown-4, is the synthesis of polymetallic chelates where two DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycles are bridged by a 1,10-diaza-18-crown-6 unit. nih.gov This design creates a bimetallic complex capable of holding two separate metal ions, demonstrating the potential for creating multinuclear imaging probes. nih.gov

Another approach is the synthesis of aza-bridged calixarenes, which are larger macrocycles constructed from multiple aromatic and aza units. clockss.orgmdpi.com These structures create unique, well-defined cavities capable of recognizing various guest molecules. The synthesis often involves sequential fragment coupling, for example, by reacting a dichlorotriazine derivative with phenylenediamines to build up the macrocyclic framework. clockss.org These complex architectures highlight the versatility of using aza-functionalized building blocks to construct sophisticated host molecules.

Development of Photoresponsive and Redox-Active Aza-Crown Systems

Attaching photoresponsive or redox-active units to the aza-12-crown-4 scaffold allows for the creation of "smart" molecules whose binding properties can be controlled by external stimuli like light or electrical potential.

Photoresponsive Systems: Photoresponsive systems are typically designed by coupling the aza-crown ether to a photoactive group, such as a chromophore or fluorophore. The binding of a cation by the aza-crown moiety alters the electronic environment of the photoactive unit, leading to a change in its optical properties (e.g., color or fluorescence). rsc.orgresearchgate.net

A prime example is the N-substitution of 1-aza-12-crown-4 with fluorescent groups like naphthalene or naphthalene diimide. rsc.orgresearchgate.netbwise.kr The naphthalene-functionalized aza-12-crown-4 (Naph-Crown) acts as a highly selective fluorescent sensor for lithium ions (Li⁺). nih.govnih.govrsc.org Upon binding Li⁺, the molecule exhibits a distinct change in its absorption and fluorescence spectra, allowing for quantitative detection. nih.govrsc.org Similarly, an aza-12-crown-4-substituted naphthalene diimide functions as both a colorimetric and fluorescent sensor for Li⁺, with a detection limit in the micromolar range. researchgate.net

Redox-Active Systems: Redox-active aza-crown systems are created by incorporating an electrochemically active group, such as ferrocene (B1249389) or quinone. rsc.orgacs.org In these systems, the binding of a guest cation within the aza-crown cavity can influence the redox potential of the attached group. This electrochemical perturbation provides a signal for ion recognition. For example, di- and tri-aza crown ethers have been functionalized with multiple ferrocene units. rsc.org Electrochemical studies of these molecules show that the ferrocene–ferrocenium redox couple shifts to more positive potentials upon the coordination of guest cations like ammonium (B1175870) (NH₄⁺). rsc.org This demonstrates that the host-guest binding event can be transduced into a measurable electrochemical signal, forming the basis for selective ion sensors.

Table 3: Examples of Functional Aza-Crown Systems

| System Type | Functional Group | Aza-Crown Size | Target Guest | Principle of Operation | Detection Limit |

|---|---|---|---|---|---|

| Fluorescent Sensor | Naphthalene | aza-12-crown-4 | Li⁺ | Cation binding modulates fluorescence emission. nih.govrsc.org | 21 µM nih.govrsc.org |

| Colorimetric/Fluorescent Sensor | Naphthalene Diimide | aza-12-crown-4 | Li⁺ | Cation binding causes color and fluorescence change. researchgate.net | 5.0 µM researchgate.net |

| Redox Sensor | Ferrocene | di- and tri-aza crowns | NH₄⁺ | Cation binding perturbs the ferrocene redox potential. rsc.org | N/A |

Future Research Directions and Emerging Trends in Aza 12 Crown 4 Hydrochloride Chemistry

Exploration of Novel Complexation Geometries and Stoichiometries

Future research is poised to delve deeper into the complexation behavior of Aza-12-crown-4 hydrochloride, moving beyond simple 1:1 host-guest interactions. The presence of a protonated nitrogen atom introduces a key variable that can be exploited to achieve novel binding modes.

Key areas of future investigation will likely include:

Multi-metallic Complexes: Researchers are expected to explore the formation of complexes involving more than one metal ion, potentially leading to unique catalytic or material properties. The small cavity size of the 12-crown-4 (B1663920) ring, combined with the directing effect of the hydrochloride group, could facilitate the assembly of precisely structured bimetallic or polymetallic systems.

Anion-templated Assemblies: The positively charged ammonium (B1175870) group can act as a recognition site for anions. Future studies will likely investigate how different anions can template the formation of distinct supramolecular architectures, potentially leading to new sensors or separation materials.

Sandwich and Half-Sandwich Complexes: While sandwich complexes are more common with larger crown ethers, the exploration of conditions that favor the formation of such structures with Aza-12-crown-4 hydrochloride, particularly with organometallic fragments, could yield novel catalysts and materials.

Control of Stoichiometry: Systematic studies varying reaction conditions (solvent, temperature, counter-ion) will be crucial to control the stoichiometry of the resulting complexes, enabling the selective synthesis of 1:1, 2:1, or other complex ratios. For instance, studies on similar aza-crown ethers have demonstrated the formation of 1:1 stoichiometric complexes with guest cations. rsc.org

| Research Focus | Potential Outcome |

| Multi-metallic Complexes | Novel catalysts, advanced materials |

| Anion-templated Assemblies | New sensors, separation technologies |

| Sandwich Complexes | Unique organometallic compounds |

| Stoichiometry Control | Selective synthesis of desired complexes |

Development of Next-Generation Synthetic Methodologies

While established methods for the synthesis of aza-crown ethers exist, future research will focus on developing more efficient, versatile, and scalable synthetic routes to Aza-12-crown-4 hydrochloride and its derivatives.

Emerging trends in this area include:

Template-Directed Synthesis: The use of metal ions as templates to guide the cyclization reaction is a powerful strategy for improving the yield and selectivity of macrocycle formation. researchgate.net Future work will likely explore a wider range of template ions to optimize the synthesis of Aza-12-crown-4.

"Click" Chemistry Approaches: The application of "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, could provide a highly efficient and modular route for the synthesis of functionalized Aza-12-crown-4 derivatives.

Flow Chemistry Synthesis: Continuous flow reactors offer significant advantages in terms of reaction control, scalability, and safety. The development of flow-based syntheses for Aza-12-crown-4 hydrochloride could enable its large-scale production for industrial applications.

Post-Modification of the Macrocycle: Developing robust methods for the selective functionalization of the Aza-12-crown-4 ring after its formation will be crucial for creating a diverse library of derivatives with tailored properties.

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool in the design and study of supramolecular systems. Future research will increasingly rely on advanced computational modeling to predict the properties and behavior of Aza-12-crown-4 hydrochloride and its complexes.

Key areas for computational investigation include:

Host-Guest Binding Affinities: Density Functional Theory (DFT) and other quantum chemical methods can be used to accurately predict the binding energies and selectivities of Aza-12-crown-4 hydrochloride for various cations and anions. researchgate.netnih.gov This will enable the in silico design of hosts with high affinity and specificity for target guests.

Conformational Analysis: Molecular dynamics (MD) simulations can provide detailed insights into the conformational flexibility of the Aza-12-crown-4 ring and how it changes upon complexation. nih.gov This is crucial for understanding the dynamic behavior of these systems.

Solvent Effects: Explicit solvent models in computational simulations will be essential for accurately predicting the thermodynamics and kinetics of complexation in different solvent environments.

Quantitative Structure-Activity Relationship (QSAR): By correlating computed molecular properties with experimentally observed activities, QSAR models can be developed to guide the design of new Aza-12-crown-4 derivatives with desired functionalities. researchgate.netnih.gov

| Computational Method | Application in Aza-12-crown-4 Research |

| Density Functional Theory (DFT) | Prediction of binding energies and selectivity |

| Molecular Dynamics (MD) | Analysis of conformational changes upon complexation |

| Explicit Solvent Models | Understanding the role of the solvent in complexation |

| QSAR | Guiding the design of new functional derivatives |

Integration into Smart Materials for Responsive Chemical Systems

The ability of Aza-12-crown-4 hydrochloride to reversibly bind guest molecules makes it an excellent candidate for incorporation into "smart" materials that can respond to external stimuli.

Future research in this area will likely focus on:

Chemosensors: By attaching a chromophore or fluorophore to the Aza-12-crown-4 macrocycle, highly selective and sensitive optical sensors for metal ions and other small molecules can be developed. mdpi.com The protonated nitrogen can also be part of a signaling unit.

Stimuli-Responsive Polymers: Incorporating Aza-12-crown-4 hydrochloride units into polymer chains can lead to materials that change their properties (e.g., solubility, shape) in response to the presence of specific guests. acs.org

Drug Delivery Systems: The ability to encapsulate and release guest molecules makes Aza-12-crown-4 hydrochloride a promising component for targeted drug delivery systems. The release of a therapeutic agent could be triggered by a change in pH or the concentration of a specific ion.

Ion-Selective Membranes and Channels: By immobilizing Aza-12-crown-4 hydrochloride within a membrane, it is possible to create materials for the selective transport of ions, with potential applications in water purification and energy storage.

Sustainable and Green Chemistry Approaches in Synthesis and Application

In line with the growing emphasis on sustainable chemistry, future research will aim to develop more environmentally friendly methods for the synthesis and application of Aza-12-crown-4 hydrochloride.

Key trends in this area include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, supercritical fluids, or ionic liquids in the synthesis and application of Aza-12-crown-4 hydrochloride will reduce the environmental impact.

Catalyst-Free and Solvent-Free Reactions: The development of synthetic methods that proceed efficiently without the need for catalysts or solvents is a major goal of green chemistry.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste, is a fundamental principle of green chemistry.

Biodegradable Derivatives: For applications in areas such as drug delivery and environmental remediation, the development of biodegradable Aza-12-crown-4 derivatives will be crucial to avoid long-term environmental persistence. Researchers are exploring the use of renewable starting materials and designing molecules that can be broken down by natural processes. labinsights.nl

Q & A

Q. What are the standard synthetic routes for preparing Aza-12-crown-4 hydrochloride, and how can purity be optimized?